molecular formula C18H26N2O B248159 N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide

N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide

Cat. No. B248159
M. Wt: 286.4 g/mol
InChI Key: OKHRLJXLCOMERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide, also known as DPI-3290, is a novel compound that has been synthesized for research purposes. It belongs to the class of indenylaminoalkylamides and has been studied extensively for its potential applications in various fields of research.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been shown to have neuroprotective effects and can prevent neuronal cell death caused by oxidative stress. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In drug discovery, N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been used as a lead compound for the development of new drugs with improved pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic AMP (cAMP) levels in cells. By inhibiting PDE4, N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide can increase cAMP levels, which can lead to the activation of various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide can increase the production of the antioxidant enzyme heme oxygenase-1 (HO-1) and can decrease the production of pro-inflammatory cytokines. In vivo studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide can reduce oxidative stress and inflammation in animal models of neurodegenerative diseases and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide for lab experiments is its versatility. It can be used in various assays and models to study different biological processes and diseases. Another advantage is its high potency, which allows for the use of low concentrations of the compound in experiments. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide. One area of interest is the development of new derivatives of N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide with improved pharmacological properties. Another area of interest is the study of the effects of N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide on different signaling pathways and cellular processes. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide could be studied for its potential applications in other fields of research, such as immunology and cardiovascular disease.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide involves the reaction of 2,3-dihydro-1H-indene with ethyl(2-methyl-2-propenyl)amine in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

properties

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide

InChI

InChI=1S/C18H26N2O/c1-4-20(13-14(2)3)11-10-18(21)19-17-9-8-15-6-5-7-16(15)12-17/h8-9,12H,2,4-7,10-11,13H2,1,3H3,(H,19,21)

InChI Key

OKHRLJXLCOMERB-UHFFFAOYSA-N

SMILES

CCN(CCC(=O)NC1=CC2=C(CCC2)C=C1)CC(=C)C

Canonical SMILES

CCN(CCC(=O)NC1=CC2=C(CCC2)C=C1)CC(=C)C

Origin of Product

United States

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